3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Description
Properties
IUPAC Name |
3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-9(14-11(15)3-4-13)10(16-2)6-8(7)12/h5-6H,3-4,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWIKZSQKNGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-2-methoxy-5-methylbenzene, which is then subjected to a series of reactions to introduce the amino and amide groups. The key steps include:
Nitration and Reduction: Nitration of 4-chloro-2-methoxy-5-methylbenzene followed by reduction to obtain the corresponding amine.
Amidation: The amine is then reacted with a suitable acylating agent, such as propanoyl chloride, under controlled conditions to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The amide group can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-N-(4-methylphenyl)propanamide
- Molecular Formula : C₁₀H₁₄N₂O
- Key Features : Lacks chloro and methoxy substituents; methyl group at the phenyl para position.
- Applications: Demonstrated inferior performance as a β-alanyl aminopeptidase substrate compared to fluorophenyl analogs, likely due to reduced electron-withdrawing effects .
3-Amino-N-(3-fluorophenyl)propanamide
- Molecular Formula : C₉H₁₁FN₂O
- Key Features : Fluorine substituent at the phenyl meta position.
- Applications: Exhibited superior sensitivity (lower LOD/LOQ for 3-fluoroaniline detection) compared to non-fluorinated analogs, making it optimal for enzymatic assays .
3-Chloro-N-(4-methylphenyl)propanamide
- Molecular Formula: C₁₀H₁₂ClNO
- Key Features: Chloro group replaces the amino group on the propanamide backbone.
- Applications : Used as a pharmaceutical intermediate, highlighting the role of halogenation in modifying bioactivity .
Impact of Halogenation and Substituent Positioning
2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
- Molecular Formula: C₁₁H₁₃Cl₂NO₂
- Key Features : Dual chloro substituents (propanamide backbone and phenyl ring).
3-Chloro-N-(4-methoxyphenyl)propanamide
- Molecular Formula: C₁₀H₁₂ClNO₂
- Key Features : Methoxy group at the phenyl para position.
- Structural Insights : Crystal structure analysis revealed typical amide resonance (C=O: 1.2326 Å; C–N: 1.3416 Å) and hydrogen-bonding networks (N–H···O and C–H···O interactions) .
Performance in Biochemical Assays
β-Alanyl Aminopeptidase Substrates
The target compound’s methoxy and methyl groups may enhance steric bulk or solubility compared to these analogs, but its discontinued status limits practical application .
Commercial Availability and Research Implications
- Discontinued Analog: The target compound and its close relative, 3-Amino-N-(3-fluorophenyl)propanamide, are discontinued, restricting accessibility for ongoing research .
- Active Alternatives : 3-Chloro-N-(4-methylphenyl)propanamide remains available, emphasizing the preference for halogenated intermediates in drug discovery .
Biological Activity
3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its various biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16ClN
- Molar Mass : 213.66 g/mol
- Appearance : White to off-white solid
- Melting Point : 126 - 128 °C
- Boiling Point : ~397.7 °C
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds, while the chloro and methoxy groups facilitate hydrophobic interactions. These properties enable the compound to modulate enzyme activity and receptor functions, leading to various therapeutic effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This activity could be beneficial in treating conditions characterized by excessive inflammation .
4. Antioxidant and Anticancer Activity
Preliminary studies suggest that compounds related to this compound possess antioxidant properties, which may contribute to their anticancer activity. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study investigating various synthesized monomeric alkaloids found that compounds structurally similar to this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antiviral Mechanism Investigation : Research on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a derivative) highlighted its capability to inhibit HBV replication through increasing intracellular A3G levels, suggesting that similar mechanisms could be applicable to the target compound .
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for structural confirmation of 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Assign peaks for NH₂ (δ ~2.5 ppm), aromatic protons (δ ~6.8–7.5 ppm), and methoxy/methyl groups (δ ~3.3–3.8 ppm). Compare with similar amides in and .
-
Infrared (IR) Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
-
X-ray Crystallography : Resolve bond lengths (e.g., C=O: ~1.23 Å, C–N: ~1.34 Å) and hydrogen-bonding patterns (N–H···O) as in .
- Data Table :
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 938517-72-7 | |
| Molecular Formula | C₁₁H₁₄ClN₂O₂ | |
| C=O Bond Length | 1.2326 Å |
Q. How is this compound synthesized, and what purification techniques are recommended?
- Methodology :
-
Synthesis : React 4-chloro-2-methoxy-5-methylaniline with β-alanine derivatives under carbodiimide coupling (EDC/HOBt). Optimize pH to avoid side reactions (e.g., hydrolysis) .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in dichloromethane/hexane (slow evaporation at 20°C) as in .
- Critical Note : Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/Hexane).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond angles vs. computational models) be resolved?
- Methodology :
-
Use SHELXL ( ) for refinement, applying restraints for thermal parameters and hydrogen bonding. Compare with DFT-optimized structures (B3LYP/6-31G* basis set) .
-
Analyze intermolecular interactions (e.g., C–H···O contacts, graph-set C₁₁(4)) as in .
- Data Table :
| Parameter | Experimental (X-ray) | Computational (DFT) |
|---|---|---|
| C–N–C Bond Angle | 120.5° | 121.2° |
| N–H···O Distance | 2.89 Å | 2.85 Å |
Q. What metabolic pathways are hypothesized for this compound based on propanamide derivatives?
- Methodology :
-
Conduct in vitro rat liver microsome assays (). Identify Phase I metabolites (oxidation at NH₂ or methoxy groups) and Phase II conjugates (glucuronidation) .
-
Use LC-MS/MS (Q-TOF) for metabolite profiling, referencing fragmentation patterns of similar compounds in and .
- Hypothetical Pathways :
Oxidation : NH₂ → hydroxylamine (m/z +16).
Demethylation : Methoxy → phenolic –OH (m/z -14).
Q. How to design a structure-activity relationship (SAR) study for optimizing biological activity?
- Methodology :
-
Modifications : Replace methoxy with ethoxy ( ) or introduce electron-withdrawing groups (e.g., –CF₃) as in .
-
Assays :
-
Receptor Binding : Screen against GPCRs (e.g., GPR183 in ) using fluorescence polarization .
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Cytotoxicity : Test in HEK-293 cells (MTT assay, IC₅₀ calculations).
- SAR Table :
| Derivative | Activity (IC₅₀) | Key Modification |
|---|---|---|
| Parent Compound | 12 µM | – |
| –OCH₃ → –OCF₃ | 8 µM | Enhanced lipophilicity |
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
